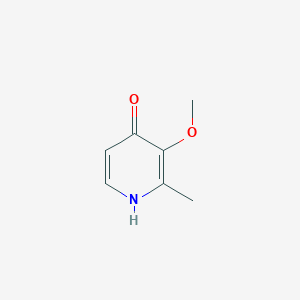

3-Methoxy-2-methyl-1H-pyridin-4-one

Vue d'ensemble

Description

3-Methoxy-2-methyl-1H-pyridin-4-one, also known as this compound, is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 283471. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-Methoxy-2-methyl-1H-pyridin-4-one (C₇H₉NO₂) is a heterocyclic compound belonging to the pyridone class, characterized by a pyridine ring with a methoxy group at the 3-position and a methyl group at the 2-position. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This article provides an overview of its biological activity, supported by research findings and data tables.

The molecular structure of this compound features significant functional groups that contribute to its reactivity and biological activity. Its synthesis can be achieved through various methods, including condensation reactions involving appropriate pyridine derivatives and methoxy reagents.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, the compound demonstrated significant inhibition, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis .

Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its potential as a therapeutic agent for inflammatory diseases. The underlying mechanism may involve modulation of signaling pathways related to inflammation .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines, including HeLa (cervical cancer) and K562 (leukemia). The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. The observed cytotoxicity correlates with lipophilicity, suggesting that structural modifications could enhance its anticancer activity .

Case Studies

Case Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial efficacy of several pyridine derivatives, this compound was found to be one of the most potent compounds against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at concentrations as low as 50 µg/mL.

Case Study 2: Cytotoxic Evaluation

A cytotoxicity assay performed on HeLa cells revealed that treatment with this compound at concentrations of 10 µM resulted in a reduction in cell viability by approximately 70%, compared to untreated controls. This suggests strong potential for further development as an anticancer agent .

Interaction Studies

Studies focusing on the binding affinity of this compound with various biological targets have shown promising results. The compound acts as an inhibitor of specific enzymes involved in metabolic pathways, which may contribute to its observed biological activities .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methylpyridine | Methyl group on the second carbon | Basic nitrogen functionality |

| 3-Hydroxy-2-methylpyridine | Hydroxyl group instead of methoxy | Potentially enhanced solubility |

| 4-Methoxy-2-methylpyridine | Methoxy group on the fourth carbon | Different position alters reactivity |

These comparisons highlight how variations in functional groups influence both chemical reactivity and biological activity.

Applications De Recherche Scientifique

Organic Synthesis and Medicinal Chemistry

Building Block in Synthesis

3-Methoxy-2-methyl-1H-pyridin-4-one serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. It can be synthesized through several methods, including the reaction of maltol with iodomethane followed by treatment with ammonia water to yield various derivatives with potential biological activities .

Pharmaceutical Applications

The compound has been studied for its potential as an anti-inflammatory and anticancer agent. For example, it has been used to prepare 2-methyl-3-hydroxy-1-((coumarin-3-yl)methyl)pyridin-4(1H)-one, which exhibits iron-chelating properties and inhibition of monoamine oxidase B . This highlights its role in drug development and therapeutic applications.

Material Science and Crystal Engineering

The unique molecular structure of this compound, characterized by its methoxy and methyl groups, enhances its hydrogen bonding capabilities. This property has attracted interest in material science for the development of new materials with tailored properties. The compound's ability to form crystals can be exploited in various applications such as sensors and catalysts.

Computational Chemistry

In computational studies, this compound serves as a model compound for understanding the structure-property relationships of pyridine derivatives. Its molecular interactions can be simulated to predict behavior in biological systems or material applications, aiding in the design of new compounds with desired properties.

Comparative Analysis of Structural Analogues

The following table compares this compound with related pyridine derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methylpyridine | Methyl group on the second carbon | Basic nitrogen functionality |

| 3-Hydroxy-2-methylpyridine | Hydroxyl group instead of methoxy | Potentially enhanced solubility |

| 4-Methoxy-2-methylpyridine | Methoxy group on the fourth carbon | Different position alters reactivity |

This comparative analysis illustrates how variations in functional groups and positions on the pyridine ring significantly influence chemical reactivity and biological activity.

Case Study 1: Synthesis of Antitumor Agents

Research has demonstrated that this compound can be utilized to synthesize 4-pyridone nucleoside derivatives that exhibit antitumor activity. These derivatives are synthesized through a series of reactions involving this compound as a key intermediate .

Case Study 2: Anti-inflammatory Activity

In vitro studies have indicated that derivatives synthesized from this compound possess anti-inflammatory properties. These compounds were tested for their ability to inhibit pro-inflammatory cytokines, showcasing the therapeutic potential of this pyridine derivative in treating inflammatory diseases.

Propriétés

IUPAC Name |

3-methoxy-2-methyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-7(10-2)6(9)3-4-8-5/h3-4H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWSQENQZGWCSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00968378 | |

| Record name | 3-Methoxy-2-methylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76015-11-7, 53603-11-5 | |

| Record name | 3-Methoxy-2-methyl-4(1H)-pyridone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76015-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 76015-11-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxy-2-methylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.